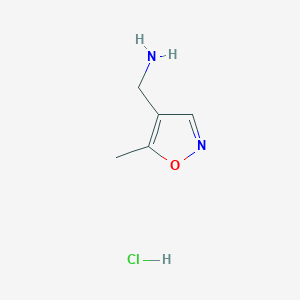

(5-Methylisoxazol-4-yl)methanamine hydrochloride

Description

Properties

IUPAC Name |

(5-methyl-1,2-oxazol-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O.ClH/c1-4-5(2-6)3-7-8-4;/h3H,2,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAWVRQWUOCFISA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Preparation Method from Patent CN107721941B

This patent describes a robust three-step method for preparing 3-amino-5-methylisoxazole, a closely related compound, which can be adapted for the 4-aminomethyl derivative. The method involves:

Step 1: Generation of Acetyl Acetonitrile Intermediate

- React acetonitrile with a metal base (NaH, n-BuLi, or LDA) to generate a nucleophilic species.

- Add ethyl acetate to form acetyl acetonitrile.

- Metal base equivalents: 1.1–1.4 equivalents relative to acetonitrile; 1 equivalent relative to ethyl acetate.

Step 2: Formation of Hydrazone Intermediate

- Dissolve acetyl acetonitrile in an alcohol solvent (methanol or ethanol).

- Add p-toluenesulfonyl hydrazide in a molar ratio of 1:0.95–1.

- Reflux for 2 hours to form a white crystalline hydrazone solid.

- Yield: 88%; HPLC purity: 99%.

Step 3: Ring-Closing Reaction to Form Aminoisoxazole

- Dissolve hydroxylamine hydrochloride in potassium carbonate solution (2.2–4 equivalents relative to hydroxylamine hydrochloride).

- Add the hydrazone intermediate and a solvent such as 2-methyltetrahydrofuran.

- Heat at 80°C for 2 hours to induce cyclization.

- Acidify with concentrated hydrochloric acid to pH 1, then basify to pH 10–12 to precipitate the product.

- Isolate light yellow crystalline 3-amino-5-methylisoxazole.

- Yield: 78%; HPLC purity: 98.7%.

This method emphasizes careful control of pH and temperature to maximize yield and purity.

| Step | Reagents/Conditions | Key Parameters | Yield (%) | Purity (HPLC %) |

|---|---|---|---|---|

| 1 | Acetonitrile + NaH/n-BuLi/LDA + Ethyl acetate | Metal base 1.1–1.4 equiv. | Not specified | Not specified |

| 2 | Acetyl acetonitrile + p-toluenesulfonyl hydrazide + MeOH reflux 2h | Molar ratio 1:0.95–1 | 88 | 99 |

| 3 | Hydroxylamine hydrochloride + K2CO3 + 2-MeTHF, 80°C 2h, acid/base workup | K2CO3 2.2–4 equiv., pH control | 78 | 98.7 |

Note: While the patent focuses on 3-amino-5-methylisoxazole, the synthetic principles apply to the preparation of 4-aminomethyl derivatives with suitable modifications in starting materials and reaction conditions.

Alternative Synthetic Routes and Considerations

Other synthetic methodologies involve:

Cyclocondensation reactions : [3+2] cycloaddition between nitrile oxides and alkynes forms the isoxazole ring, followed by amine functionalization through reductive amination or nucleophilic substitution, often under mild temperature (<80°C) and polar solvents such as tetrahydrofuran or dimethylformamide.

Functional group transformations : Using acetone oxime derivatives and subsequent iodination or acylation steps to build substituted isoxazoles, which can then be converted to aminomethyl derivatives.

Key Methodological Considerations

Choice of base and solvent : Strong bases like sodium hydride or lithium diisopropylamide are critical for generating reactive intermediates; solvents such as methanol, ethanol, tetrahydrofuran, or 2-methyltetrahydrofuran influence solubility and reaction kinetics.

Temperature and reaction time : Controlled reflux for hydrazone formation and moderate heating (around 80°C) for ring closure optimize conversion and minimize side reactions.

pH control during workup : Acidification followed by basification is essential to precipitate the aminoisoxazole product effectively and to remove impurities.

Purification : Crystallization and filtration yield high-purity products, with HPLC purities commonly exceeding 98%.

Summary Table of Preparation Method Attributes

| Attribute | Details |

|---|---|

| Starting materials | Acetonitrile, ethyl acetate, p-toluenesulfonyl hydrazide, hydroxylamine hydrochloride |

| Key reagents | NaH, n-BuLi, LDA, potassium carbonate, concentrated HCl |

| Solvents | Methanol, ethanol, 2-methyltetrahydrofuran, tetrahydrofuran |

| Reaction conditions | Reflux (2 h), 60–80°C heating, pH adjustments (acid/base) |

| Yield range | 78–88% |

| Purity (HPLC) | 98.7–99% |

| Product form | Crystalline solid, hydrochloride salt |

Research Findings and Optimization

The use of p-toluenesulfonyl hydrazide for hydrazone formation provides a high-yielding, crystalline intermediate that facilitates purification.

Employing potassium carbonate for hydroxylamine dissociation enhances nucleophilicity, promoting efficient ring closure.

Selection of solvents such as 2-methyltetrahydrofuran balances solubility and reaction rate, improving overall yield.

The reaction sequence avoids harsh conditions, reducing byproduct formation and enabling scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Methylisoxazol-4-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

(5-Methylisoxazol-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (5-Methylisoxazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Heterocyclic Cores

The compound’s isoxazole ring (O-N adjacent heteroatoms) distinguishes it from analogs with thiazole (S-N), imidazole (two N atoms), oxadiazole (two N and one O), or triazole (three N atoms) cores. These heterocycles influence electronic properties, metabolic stability, and intermolecular interactions.

Table 1: Structural Comparison of Selected Compounds

Physicochemical Properties

- Melting Points : Thiazole derivatives with chlorophenyl substituents (e.g., [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride) exhibit higher melting points (268°C) compared to 3-chlorophenyl analogs (203–204°C) , suggesting enhanced crystallinity due to halogen interactions.

- Solubility: Dihydrochloride salts (e.g., (4-Methylthiazol-2-yl)methanamine dihydrochloride ) likely exhibit higher aqueous solubility than mono-hydrochloride analogs.

- Stability: Oxadiazole derivatives (e.g., [4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine hydrochloride ) are known for thermal and metabolic stability due to their electron-deficient aromatic systems.

Biological Activity

Overview

(5-Methylisoxazol-4-yl)methanamine hydrochloride is a compound derived from isoxazole, characterized by its unique five-membered heterocyclic structure containing nitrogen and oxygen. This compound has garnered interest due to its potential biological activities, including anticancer, antiviral, and immunomodulatory effects.

- Molecular Formula : CHClNO

- IUPAC Name : (5-methyl-1,2-oxazol-4-yl)methanamine; hydrochloride

- CAS Number : 1949836-91-2

Synthesis

The synthesis of this compound typically involves:

- Reaction of 5-methylisoxazole with formaldehyde and ammonium chloride.

- Treatment with hydrochloric acid to form the hydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It modulates enzymatic activity and cellular signaling pathways, leading to diverse biological effects.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC (µM) | Reference Drug | IC (µM) |

|---|---|---|---|

| Lung Adenocarcinoma (A549) | 31.2 | Cisplatin | 47.17 |

| Breast Adenocarcinoma (MCF7) | 28.5 | 5-Fluorouracil (5-FU) | 381.16 |

| Colon Adenocarcinoma (HT29) | 25.0 |

The compound's efficacy was evaluated using the MTT assay, demonstrating lower toxicity against normal cells compared to established chemotherapeutics like cisplatin and 5-FU, indicating a favorable therapeutic index.

Antiviral Properties

In vitro studies have shown that this compound can inhibit the replication of human herpes virus type-1 (HHV-1). The compound demonstrated a significant reduction in viral titers, suggesting potential as an antiviral agent.

Immunomodulatory Effects

The compound has been studied for its immunomodulatory properties, particularly in the context of autoimmune disorders. It has been shown to inhibit the proliferation of lymphocytes induced by phytohemagglutinin A and lipopolysaccharides, indicating its potential use in treating inflammatory conditions.

Case Studies

- Antitumor Efficacy : A study investigated the effects of this compound on A549 cells, revealing a dose-dependent induction of apoptosis characterized by increased expression of pro-apoptotic markers such as caspases and decreased survival signaling.

- Antiviral Activity : In another study focusing on HHV-1, treatment with the compound resulted in up to a 3.5-log reduction in viral load in infected A549 cells, comparable to standard antiviral treatments.

- Immunological Impact : Research demonstrated that the compound could significantly suppress TNF-α production in human whole blood cultures, suggesting its utility in modulating immune responses.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (5-Methylisoxazol-4-yl)methanamine hydrochloride, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves functionalizing the isoxazole ring via nucleophilic substitution or coupling reactions. For example, analogous compounds like [2-(4-methylphenyl)-1,3-oxazol-4-yl]methanamine hydrochloride are synthesized using heterocyclic ring formation followed by amine protection/deprotection steps . Optimization may involve adjusting solvent polarity (e.g., DMF vs. THF), temperature control (60–80°C), and catalysts (e.g., Pd for cross-coupling). Yield improvements often correlate with stoichiometric precision and purification via recrystallization or column chromatography.

Q. How should researchers characterize the purity and structural identity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) confirms molecular weight (e.g., exact mass 174.203 g/mol for structural analogs) .

- NMR : and NMR identify proton environments (e.g., methyl groups on isoxazole at ~2.3 ppm) and carbon backbone .

- HPLC/GC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%), while GC-MS monitors volatile byproducts .

Advanced Research Questions

Q. What experimental strategies are effective in resolving contradictions between computational predictions and empirical data regarding the reactivity of this compound?

- Methodological Answer : Discrepancies in reactivity (e.g., unexpected nucleophilic behavior) can be addressed via:

- DFT Calculations : Compare frontier molecular orbitals (HOMO/LUMO) with experimental electrophilicity indices .

- Kinetic Studies : Monitor reaction intermediates using stopped-flow spectroscopy or in-situ IR.

- Isotopic Labeling : Track reaction pathways (e.g., -labeling for amine group reactivity) .

Q. How can researchers design crystallization experiments to determine the three-dimensional structure of this compound, and what challenges might arise during refinement?

- Methodological Answer :

- Crystallization : Use vapor diffusion with solvents like ethanol/water (1:1) at 4°C. Small, needle-like crystals are common for rigid heterocycles.

- Data Collection : Employ synchrotron X-ray sources (λ = 0.7–1.0 Å) for high-resolution data.

- Refinement Challenges : Address disorder in the methylisoxazole group using SHELXL’s PART instruction or twin refinement for non-merohedral twinning .

Q. What methodologies are appropriate for investigating the enzymatic inhibition potential of this compound, particularly against amine oxidases?

- Methodological Answer :

- Enzyme Assays : Use fluorometric or spectrophotometric assays (e.g., LOXL2 inhibition via lysyl oxidase activity monitoring at 530 nm) .

- Selectivity Profiling : Compare IC values against related enzymes (e.g., MAO-A/B, SSAO) using dose-response curves .

- Molecular Docking : Validate binding modes in enzyme active sites (e.g., PDB: 5ZE3 for LOXL2) with AutoDock Vina .

Q. How can stability and decomposition pathways of this compound be analyzed under varying storage and experimental conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose samples to heat (40–60°C), humidity (75% RH), or light (UV-vis) for 4–8 weeks. Monitor degradation via LC-MS for byproducts like HCl-liberated amines or oxidized isoxazole rings .

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition onset (>200°C) under nitrogen atmosphere .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.